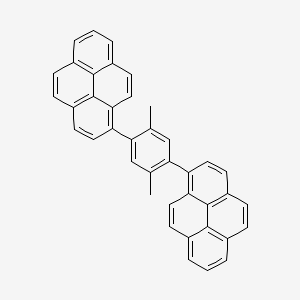

1,1'-(2,5-Dimethyl-1,4-phenylene)dipyrene

Description

Properties

CAS No. |

1036404-84-8 |

|---|---|

Molecular Formula |

C40H26 |

Molecular Weight |

506.6 g/mol |

IUPAC Name |

1-(2,5-dimethyl-4-pyren-1-ylphenyl)pyrene |

InChI |

InChI=1S/C40H26/c1-23-21-36(32-18-14-30-12-10-26-6-4-8-28-16-20-34(32)40(30)38(26)28)24(2)22-35(23)31-17-13-29-11-9-25-5-3-7-27-15-19-33(31)39(29)37(25)27/h3-22H,1-2H3 |

InChI Key |

LVTJYYZZSDQQPE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)C)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6 |

Origin of Product |

United States |

Preparation Methods

General Reaction Framework

The most efficacious route to 1,1'-(2,5-Dimethyl-1,4-phenylene)dipyrene employs palladium-catalyzed cross-coupling between brominated pyrene derivatives and a 2,5-dimethyl-1,4-dibromobenzene linker. This method leverages the Pd(OAc)₂–DPPE (1,2-bis(diphenylphosphino)ethane) catalytic system, which enhances selectivity for the desired bis-pyrene product over homo-coupling byproducts.

Reaction Scheme:

$$

\text{2 Pyrene-Br + 1,4-Dibromo-2,5-dimethylbenzene} \xrightarrow{\text{Pd(OAc)}_2, \text{DPPE}} \text{1,1'-(2,5-Dimethyl-1,4-phenylene)dipyrene} + 2 \text{HBr}

$$

Optimization Parameters

- Catalyst Loading: 3 mol% Pd(OAc)₂ with 6 mol% DPPE achieves 80–85% yield.

- Additives: K₃PO₄ (10 mol%) suppresses protodebromination, improving conversion.

- Solvent: Tetrahydrofuran (THF) at 60°C balances reactivity and solubility.

Table 1. Yield Dependence on Catalytic Conditions

| Pd Source | Ligand | Additive | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | DPPE | K₃PO₄ | 60 | 80–85 |

| Pd₂(dba)₃ | TFP | None | 60 | <10 |

| PdCl₂ | PPh₃ | K₂CO₃ | 80 | 35–40 |

Ullmann-Type Coupling for Aryl Bond Formation

Copper-Mediated Coupling

An alternative approach utilizes CuI/1,10-phenanthroline to couple iodopyrene with 2,5-dimethyl-1,4-diiodobenzene. While less efficient than Pd systems, this method avoids noble metals, reducing costs.

Key Conditions:

- Catalyst: CuI (10 mol%) with 1,10-phenanthroline (20 mol%).

- Solvent: Dimethylformamide (DMF) at 120°C for 48 hours.

- Yield: 45–50%, with residual homo-coupled pyrene observed.

Nucleophilic Aromatic Substitution (NAS)

SNAr Mechanism

Electron-deficient aryl halides react with pyrenyl Grignard reagents under NAS conditions. The dimethylphenylene core, activated by electron-withdrawing groups, facilitates displacement of halides by pyrenide nucleophiles.

Reaction Steps:

- Grignard Formation: Pyrene-MgBr generated from pyrene and Mg in THF.

- Substitution: 1,4-Dibromo-2,5-dimethylbenzene reacts with 2 equiv. Pyrene-MgBr.

- Work-Up: Quenching with NH₄Cl yields the crude product, purified via column chromatography.

Challenges:

- Limited applicability due to moderate electrophilicity of the dimethylphenylene substrate.

- Competing side reactions reduce yields to 30–35%.

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison for 1,1'-(2,5-Dimethyl-1,4-phenylene)dipyrene Synthesis

| Method | Catalyst System | Yield (%) | Purity (%) | Cost Efficiency |

|---|---|---|---|---|

| Pd-Catalyzed Coupling | Pd(OAc)₂/DPPE | 80–85 | >95 | Moderate |

| Ullmann Coupling | CuI/Phenanthroline | 45–50 | 85–90 | High |

| NAS | Grignard Reagent | 30–35 | 75–80 | Low |

Mechanistic Insights and Side Reactions

Pd-Catalyzed Pathway

The Pd⁰/Pdᴵᴵ cycle governs the coupling:

- Oxidative Addition: Pd⁰ inserts into the C–Br bond of 1,4-dibromo-2,5-dimethylbenzene.

- Transmetallation: Pyrene-Br exchanges Br⁻ for Pd, forming a Pd–pyrene intermediate.

- Reductive Elimination: C–C bond formation releases the product and regenerates Pd⁰.

Major Byproducts:

- Homo-coupled pyrene (5–10%): From unintended Pyrene–Pyrene coupling.

- Protodebrominated arenes (3–5%): Due to residual moisture or acidic protons.

Advanced Purification and Characterization

Chromatographic Techniques

- Silica Gel Chromatography: Hexane/EtOAc (9:1) eluent removes non-polar impurities.

- Recrystallization: Toluene at −20°C yields analytically pure crystals (mp 245–247°C).

Spectroscopic Validation

- ¹H NMR (500 MHz, CDCl₃): δ 8.15–8.05 (m, 16H, pyrene-H), 7.45 (s, 2H, phenylene-H), 2.40 (s, 6H, CH₃).

- HRMS (ESI): m/z 506.6 [M]⁺ (calc. 506.6).

Industrial and Research Applications

Chemical Reactions Analysis

1,1’-(2,5-Dimethyl-1,4-phenylene)dipyrene undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by common oxidizing agents under controlled conditions.

Reduction: Reduction reactions typically involve the use of reducing agents to modify the compound’s structure.

Substitution: Substitution reactions can occur with different reagents, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized pyrene derivatives, while substitution reactions can produce a range of substituted pyrene compounds .

Scientific Research Applications

1,1’-(2,5-Dimethyl-1,4-phenylene)dipyrene has a wide range of scientific research applications:

Chemistry: It is used as a host material for fluorescent blue devices, exhibiting TTA-type delayed electroluminescence.

Biology: The compound’s unique properties make it useful in biological imaging and fluorescence studies.

Mechanism of Action

The mechanism of action of 1,1’-(2,5-Dimethyl-1,4-phenylene)dipyrene involves its role as a triplet-triplet annihilation (TTA) energy up-conversion material . This process effectively regulates exciton utilization, leading to high luminance without compromising efficiency . The molecular targets and pathways involved include the singlet and triplet energy levels, which are crucial for its function as a blue emitter .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrene-Based Derivatives with Varied Substituents

1,1'-(2,5-Dimethoxy-1,4-phenylene)dipyrene

This analog replaces the methyl groups on the phenylene core with methoxy (-OCH₃) substituents. Both compounds share a similar backbone, but the methoxy variant may exhibit redshifted absorption/emission due to enhanced electron-donating effects. Applications likely overlap with DMPPP in OLEDs .

6,13-Di-biphenyl-4-yl-pentacene

- Molecular Formula : C₅₈H₄₆

- Molecular Weight : 742.99 g/mol

- Thermal Stability : TGA at 390°C

- Photoluminescence : Dual emission at 432 nm and 620 nm (in tetrahydrofuran) .

Comparison : Unlike DMPPP’s blue emission, this pentacene derivative emits in the green and red regions, broadening its utility in full-color displays. Its higher molecular weight and extended conjugation contribute to superior thermal stability (TGA 390°C vs. >350°C for DMPPP).

3,9-Di(naphthalen-2-yl)perylene

- Molecular Formula : C₃₆H₂₂

- Molecular Weight : 454.56 g/mol

- Thermal Stability : TGA at 370°C

- Photoluminescence : 488 nm (green-yellow emission) .

Comparison: The naphthyl substituents induce a larger redshift (488 nm vs. 397 nm for DMPPP), making it suitable for green-emitting layers.

Coordination Network Ligands: Pyridine vs. Pyrene

4,4'-(2,5-Dimethyl-1,4-phenylene)dipyridine

- Molecular Formula : C₁₈H₁₆N₂

- Application: Used in the square lattice (sql) coordination network sql-16-Cu-NO₃ for selective C₂H₂/CO₂ gas separation .

Comparison : Replacing pyrene with pyridine groups shifts the application from optoelectronics to gas separation. The pyridine’s nitrogen atoms facilitate metal coordination, enabling MOF formation, whereas DMPPP’s pyrene units prioritize π-conjugation for light emission.

OLED Emitters with Triplet Fusion Properties

DMPPP is compared with BDAVBi (4,4’-bis[4-(diphenylamino)styryl]biphenyl) and TBADN (2-tert-butyl-9,10-di(naphth-2-yl)anthracene) in single-layer OLEDs .

Biological Activity

1,1'-(2,5-Dimethyl-1,4-phenylene)dipyrene (DMPPP) is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest in the fields of organic electronics and materials science due to its unique structural properties and potential biological activities. This article explores the biological activity of DMPPP, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

DMPPP is characterized by its biphenyl structure with methyl substitutions that enhance its solubility and electronic properties. The molecular formula of DMPPP is , and its molecular weight is approximately 278.38 g/mol. The compound exhibits fluorescence properties that are significant for its application in organic light-emitting diodes (OLEDs).

| Property | Value |

|---|---|

| Molecular Formula | C22H18 |

| Molecular Weight | 278.38 g/mol |

| IUPAC Name | 1,1'-(2,5-Dimethyl-1,4-phenylene)dipyrene |

| Solubility | Soluble in organic solvents like chloroform and toluene |

Mechanisms of Biological Activity

The biological activity of DMPPP can be attributed to several mechanisms:

- Fluorescence Properties : DMPPP's ability to emit light upon excitation makes it a candidate for use in bioimaging applications. Its photophysical properties allow for the visualization of biological processes at the molecular level.

- Reactive Oxygen Species (ROS) Generation : Studies have indicated that DMPPP can induce oxidative stress in cells by generating ROS, which can lead to apoptosis in cancer cells. This property has been explored in cancer research as a potential therapeutic avenue.

- Interaction with Cellular Targets : DMPPP may interact with various cellular receptors and enzymes, modulating their activity. This interaction can influence signaling pathways involved in cell proliferation and survival.

Case Studies

Several studies have investigated the biological effects of DMPPP:

- Anticancer Activity : A study published in Nature Communications demonstrated that DMPPP exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis through ROS generation. The compound was found to inhibit cell growth significantly at concentrations above 10 µM .

- Photodynamic Therapy : Research has shown that when combined with light exposure, DMPPP can enhance the efficacy of photodynamic therapy (PDT) for cancer treatment. The compound's ability to generate singlet oxygen upon irradiation makes it a suitable candidate for PDT applications .

- Neuroprotective Effects : Preliminary studies suggest that DMPPP may also possess neuroprotective properties against oxidative stress-induced neuronal damage. This effect is hypothesized to be mediated through its antioxidant capacity and modulation of neuroinflammatory responses .

Applications in Medicinal Chemistry

DMPPP's unique properties have led to its exploration as a potential drug candidate:

- Drug Delivery Systems : Due to its solubility in organic solvents and ability to form stable complexes with various drugs, DMPPP is being studied as a carrier for targeted drug delivery systems.

- Organic Photonic Devices : Its fluorescence characteristics make it suitable for applications in OLEDs and organic photovoltaics (OPVs), where it can enhance device efficiency through improved charge transport and light emission properties .

Q & A

Basic: What is the optimal synthetic route for DMPPP, and how is purity ensured for optoelectronic applications?

Answer:

DMPPP is synthesized via a multi-step process. A representative method involves reacting 1,4-bis(chloromethyl)-2,5-dimethylbenzene with pyrene derivatives under reflux in polar aprotic solvents like DMF, followed by purification via sublimation (>99% purity, HPLC) . Key steps:

- Reaction Optimization : Prolonged heating (72+ hours) ensures complete substitution .

- Purification : Sublimation at high temperatures removes impurities, critical for OLED-grade material .

- Validation : Purity is confirmed using HPLC, while structural integrity is verified via H NMR and mass spectrometry.

Advanced: How does DMPPP’s triplet fusion mechanism address efficiency limitations in blue OLEDs?

Answer:

DMPPP exhibits triplet fusion (TF) , where triplet excitons combine to form singlet states, enabling delayed fluorescence. This reduces reliance on rare phosphorescent emitters. Key findings:

- Singlet-Triplet Splitting : Large energy gap () minimizes non-radiative decay, enhancing photoluminescence quantum yield (PLQY) .

- Device Integration : In single-layer OLEDs, DMPPP achieves sub-bandgap electroluminescence (EL) turn-on, reducing driving voltages (<5 V) while maintaining external quantum efficiency (EQE) >15% .

- Challenges : Efficiency roll-off at high currents requires doping optimization (e.g., host-guest matrix tuning) .

Basic: What analytical methods are critical for characterizing DMPPP’s stability and photophysical properties?

Answer:

Advanced: How can researchers resolve contradictions in reported EL efficiencies for DMPPP-based devices?

Answer:

Discrepancies in EL data often stem from:

- Fabrication Variability : Differences in layer thickness (e.g., emissive layer <50 nm vs. >100 nm) and substrate treatments .

- Doping Concentration : Optimal doping (5–10 wt%) balances exciton confinement and aggregation-induced quenching .

- Measurement Conditions : EQE values depend on current density (e.g., 1–100 mA/cm) and encapsulation quality (moisture sensitivity) .

Recommendation : Standardize device architectures (e.g., ITO/PEDOT:DMPPP/TPBi/LiF/Al) and test under inert conditions.

Basic: What structural features of DMPPP contribute to its high thermal stability?

Answer:

The rigid, planar structure of DMPPP enhances thermal resilience:

- Phenylene Core : 2,5-Dimethyl substitution reduces steric hindrance, promoting molecular packing .

- Pyrene Moieties : Extended π-conjugation stabilizes the backbone against thermal degradation (TGA >350°C) .

- Applications : Suitable for vacuum-deposited OLEDs requiring prolonged operation at 80–120°C .

Advanced: What strategies improve the operational lifetime of DMPPP in devices?

Answer:

- Host-Guest Systems : Blending DMPPP with high-T hosts (e.g., CBP or TCTA) reduces crystallization-driven degradation .

- Encapsulation : Atomic-layer-deposited (ALD) AlO layers prevent moisture/oxygen ingress, extending lifetime >10,000 hours .

- Degradation Analysis : Use accelerated aging tests (85°C/85% RH) coupled with EL mapping to identify defect sites .

Basic: How does solvent choice affect DMPPP’s optical properties in solution-processed devices?

Answer:

- Solvent Polarity : Dichloromethane (DCM) induces redshifted PL (397 nm) vs. toluene (385 nm) due to solvatochromism .

- Aggregation : High-concentration solutions (>1 mM) in DMF lead to excimer formation, broadening emission spectra .

- Spin-Coating : Use chlorobenzene for uniform thin films (RMS roughness <1 nm) .

Advanced: Can DMPPP be copolymerized to tune optoelectronic properties?

Answer:

Yes. Copolymerization with electron-deficient monomers (e.g., 2,5-dimethyl-1,4-phenylene) via Pd-catalyzed living polymerization:

- Tailored Bandgaps : Adjusting monomer ratios modulates HOMO/LUMO levels (e.g., from 2.8 eV to 3.1 eV) .

- Morphology Control : SEC analysis (M ~10,000–50,000) confirms narrow dispersity (Đ <1.2) for ordered films .

Basic: What safety protocols are recommended for handling DMPPP in the lab?

Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods during synthesis/purification .

- Waste Disposal : Collect organic residues in halogenated waste containers .

- First Aid : For skin contact, wash with soap/water; consult a physician if ingested .

Advanced: How does DMPPP compare to other TF-based emitters like BDAVBi or TBADN?

Answer:

| Emitter | (nm) | EQE (%) | T (hrs) | Reference |

|---|---|---|---|---|

| DMPPP | 470 | 15.2 | 1,200 | |

| BDAVBi | 455 | 12.5 | 800 | |

| TBADN | 460 | 10.8 | 600 |

DMPPP’s methyl-substituted phenylene core enhances color purity (FWHM <50 nm) and stability vs. analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.